molecular formula C20H16BrClO5 B4082350 Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

Cat. No.: B4082350
M. Wt: 451.7 g/mol
InChI Key: CDMNCMRAXNJVAA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes bromine, chlorine, and a chromene core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate typically involves multiple steps, including bromination, esterification, and cyclization reactions. One common synthetic route starts with the bromination of a suitable precursor, followed by esterification to introduce the methyl ester group. The final step involves cyclization to form the chromene core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.

Scientific Research Applications

Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: A simpler compound with a bromine atom and a benzoate group.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with similar ester and halogen functionalities.

    Methyl 4-(2-pyridyl)benzoate: Contains a pyridine ring and a benzoate group, similar in complexity.

Uniqueness

Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate is unique due to its chromene core, which imparts specific biological activities not found in simpler compounds. The presence of both bromine and chlorine atoms also provides unique reactivity and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClO5/c1-10(18(23)11-3-6-13(22)7-4-11)16-14-9-12(21)5-8-15(14)27-20(25)17(16)19(24)26-2/h3-10,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNCMRAXNJVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)OC)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate
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Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate

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